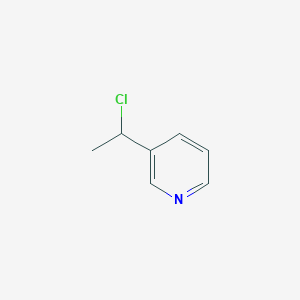

3-(1-Chloroethyl)pyridine

Description

3-(1-Chloroethyl)pyridine is a pyridine derivative featuring a chloroethyl (-CH2CH2Cl) substituent at the 3-position of the pyridine ring. Chloroethyl groups are known to influence lipophilicity and reactivity, often contributing to alkylation or covalent interactions in biological systems . Pyridine-based compounds are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking, which are critical for target binding .

Properties

Molecular Formula |

C7H8ClN |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

3-(1-chloroethyl)pyridine |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 |

InChI Key |

NYEDROBJCDOGEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloroethyl)pyridine typically involves the chlorination of 3-ethylpyridine. One common method is the reaction of 3-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2→C7H8ClN+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation: The ethyl group can be oxidized to form 3-(1-Chloroacetyl)pyridine.

Reduction: The compound can be reduced to form 3-ethylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Major Products Formed

Nucleophilic Substitution: Products such as 3-(1-Hydroxyethyl)pyridine or 3-(1-Aminoethyl)pyridine.

Oxidation: 3-(1-Chloroacetyl)pyridine.

Reduction: 3-ethylpyridine.

Scientific Research Applications

3-(1-Chloroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Target Engagement

- LSD1 Inhibitors (e.g., Compound 17): The 3-(piperidin-4-ylmethoxy) group enables potent, selective LSD1 inhibition by forming hydrophobic and electrostatic interactions with the enzyme's active site (e.g., Asp555, Phe538, and Met332). This substituent optimizes binding affinity while minimizing off-target effects on monoamine oxidases (MAOs) .

- 3-(1-Chloroethyl)pyridine: The chloroethyl group may confer alkylating activity, akin to nitrosoureas like BCNU, which crosslink DNA. However, this mechanism is non-selective and associated with systemic toxicity .

Selectivity and Toxicity Profiles

- LSD1 Inhibitors : Exhibit high selectivity (>160-fold) for LSD1 over MAO-A/MAO-B due to precise steric and electronic complementarity with the enzyme’s active site .

- BCNU : Demonstrates broad cytotoxicity due to DNA alkylation, limiting its therapeutic index. Delayed hematopoietic toxicity is a major drawback .

- This compound : Hypothetically, its chloroethyl group could lead to off-target alkylation, resembling BCNU’s toxicity profile. This contrasts sharply with the targeted mechanism of LSD1 inhibitors.

Enzyme Kinetics and Binding Modes

- LSD1 Inhibitors : Competitive inhibition is observed, with Ki values as low as 29 nM. Molecular docking studies reveal that the piperidinylmethoxy group occupies a hydrophobic pocket near FAD, while the pyridine ring engages in π-π interactions with Tyr761 .

- BCNU: Inhibits DNA synthesis via alkylation of guanine residues, independent of enzyme binding.

Therapeutic Implications

- LSD1 Inhibitors: Promising for cancers reliant on LSD1-mediated epigenetic regulation (e.g., MLL-rearranged AML). Compound 17 reduces H3K4 methylation and inhibits leukemia cell proliferation (EC₅₀ = 280 nM) with minimal impact on normal cells .

- BCNU : Historically used in glioblastoma and lymphoma but largely replaced by targeted therapies due to toxicity .

- This compound: May lack the specificity required for epigenetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.